N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-14-6-9-16(21)13-18(14)23-20(26)19(25)22-12-4-5-15-7-10-17(11-8-15)24(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNRQWGUEXKWBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 5-chloro-2-methylphenylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 3-(4-(dimethylamino)phenyl)propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent-Driven Solubility: The target compound’s dimethylamino group likely improves solubility compared to the dichlorophenyl analog , though it may still lag behind the hydroxypropyl-containing derivative . Halogenated groups (Cl, CF₃) enhance lipophilicity, critical for membrane permeability but detrimental to aqueous solubility.
Pharmacophore Potential: The dimethylamino group in the target compound could mimic natural ligands (e.g., acetylcholine), suggesting utility in neurological or enzyme-targeted therapies.
Biological Activity
N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 373.9 g/mol
- CAS Number : 953988-57-3
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological targets. The presence of the dimethylamino group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. The chlorinated aromatic ring may contribute to the compound's ability to interact with various receptors and enzymes through π-π stacking and hydrogen bonding interactions.
Anticancer Activity
Recent studies have indicated that oxalamide derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer and prostate cancer models.
Antimicrobial Activity
The compound has also been screened for antimicrobial properties, showing moderate activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent response with significant cell death observed at higher concentrations.
- Antimicrobial Screening : In vitro tests were performed using the agar well diffusion method to assess the antimicrobial efficacy of the compound against selected bacterial strains. The results demonstrated effective inhibition, particularly against Staphylococcus aureus, indicating its potential as an antibacterial agent.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(5-chloro-2-methylphenyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide?
Methodological Answer: Synthesis typically involves multi-step procedures:
Intermediate Preparation :
- Synthesis of 4-(dimethylamino)phenylpropylamine via reductive amination of 4-(dimethylamino)benzaldehyde with propylamine (reflux in ethanol, NaBH₄ as reductant) .
- Preparation of 5-chloro-2-methylaniline via chlorination and methylation of nitrobenzene derivatives.
Oxalamide Coupling :
- React intermediates with oxalyl chloride in dichloromethane under anhydrous conditions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Intermediate A | NaBH₄, ethanol, 12h reflux | 78 | 92 |
| Intermediate B | Cl₂, FeCl₃, 60°C, 6h | 65 | 88 |
| Final Coupling | Oxalyl chloride, DCM, 0°C→RT | 45 | 95 |
Q. How can structural characterization be performed to confirm the compound’s identity and purity?
Methodological Answer: Use complementary analytical techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substitution patterns (e.g., dimethylamino protons at δ 2.8–3.1 ppm, aromatic protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 416.2) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of structurally similar oxalamides?
Methodological Answer: Contradictions often arise from substituent effects. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies :
- Compare analogs with varied substituents (e.g., chloro vs. fluoro groups) using standardized assays (e.g., kinase inhibition) .
- Computational Modeling :
Q. Table 2: Substituent Effects on IC₅₀ (Kinase Inhibition)
| Substituent | R₁ (Chloro) | R₂ (Dimethylamino) | IC₅₀ (nM) |
|---|---|---|---|
| -Cl | -CH₃ | -N(CH₃)₂ | 12.3 |
| -F | -CH₃ | -N(CH₃)₂ | 18.7 |
| -Cl | -H | -N(CH₃)₂ | 45.6 |
Q. How can researchers elucidate the mechanism of action for this compound in biological systems?
Methodological Answer:
- Target Identification :
- Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Validate via siRNA knockdown or CRISPR-Cas9 gene editing in cell models .
- Pathway Analysis :
- Transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, inflammation) .
Q. What challenges arise during scale-up synthesis, and how can they be mitigated?
Methodological Answer: Challenges :
- Low yields in coupling steps due to steric hindrance.
- Purification difficulties from byproducts (e.g., dimerization).
Solutions : - Optimize solvent systems (e.g., switch from DCM to THF for better solubility) .
- Use continuous flow reactors to improve reaction control and scalability .
Q. How do pH and solvent stability impact the compound’s applicability in biological assays?
Methodological Answer:
- Stability Studies :
- Incubate compound in buffers (pH 4–9) and analyze degradation via HPLC.
- Key Finding : Stable in pH 6–7.4 (physiological range), but hydrolyzes rapidly in acidic conditions (pH <4) .
- Solvent Compatibility :
- Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous media .
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity data across cell lines?
Methodological Answer:
- Standardized Protocols :
- Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and assay conditions (MTT vs. CellTiter-Glo) .
- Metabolic Profiling :
- Measure compound uptake via LC-MS to confirm intracellular concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
